[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Description
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c15-9-14(6-2-1-3-7-14)11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,1-3,6-7,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFGVBNOZIDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Hydrolysis of Benzodioxole Acetic Acid Derivatives
A common route involves starting from 3,4-(methylenedioxy)phenylacetic acid, which undergoes esterification to form methyl 3,4-(methylenedioxy)phenylacetate. This esterification is typically performed by reaction with methanol in the presence of oxalyl chloride under cooling conditions (ice bath) to control reactivity and yield.
Following ester formation, the ester is converted into aryl acetate derivatives by reaction with benzoic acid derivatives in dichloromethane, catalyzed by phosphorus pentoxide at room temperature for about 18 hours. This step introduces various substituents that can modulate the chemical properties of the benzodioxole ring.
Hydrolysis of these esters using sodium hydroxide then yields benzodioxole acetic acid derivatives, which are versatile intermediates for further functionalization.
Formation of Cyclohexylmethanamine Moiety
The cyclohexylmethanamine portion can be introduced via reductive amination or nucleophilic substitution reactions involving cyclohexyl derivatives bearing suitable leaving groups (e.g., halides or activated esters). This step typically requires careful control of reaction conditions to avoid side reactions and ensure high selectivity.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
-
- IR spectroscopy confirms ester formation by disappearance of carboxylic acid bands.
- ^1H-NMR shows characteristic aromatic protons (5-7 depending on substituents), methylenedioxy protons (~6.13 ppm singlet), and aliphatic protons (3.4–3.8 ppm).
- ^13C-NMR identifies carbonyl carbons at 171-195 ppm and aliphatic carbons at 37-51 ppm.
Summary Table of Key Preparation Steps and Outcomes
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: : Nucleophilic substitution reactions are commonly used to introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and halides are used in substitution reactions, with conditions varying based on the specific reagents employed.
Major Products Formed
Oxidation Products: : Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: : Reduced forms of the compound, often resulting in the removal of oxygen-containing functional groups.
Substitution Products: : Derivatives with different substituents on the benzodioxole ring, leading to a range of structural analogs.
Scientific Research Applications
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound is used in biological studies to investigate its effects on various cellular processes.
Medicine: : It has potential therapeutic applications, including the development of new drugs.
Industry: : The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Features
The compound’s defining feature is the cyclohexylmethanamine backbone substituted at the 1-position with a benzodioxol-5-yl group. Key analogues include:
| Compound Name | Core Structure | Substituents/Modifications | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| [1-(2H-1,3-Benzodioxol-5-yl)cyclohexyl]methanamine | Cyclohexylmethanamine + benzodioxol-5-yl | None (parent compound) | Not provided | C₁₄H₁₇NO₂ | 247.29 |
| Eutylone (β-keto-EBDB) | Butan-1-one + benzodioxol-5-yl + ethylamine | β-keto group, ethylamino side chain | 57413-43-1 | C₁₂H₁₅NO₃ | 221.25 |
| rac-(2R)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | Propan-2-amine + benzodioxol-5-yl + N-methyl | N-methylation, shorter carbon chain | 42542-10-9 | C₁₁H₁₅NO₂ | 209.24 |
| 2H-1,3-Benzodioxol-5-yl(1H-indazol-5-yl)methanamine (12aa) | Methanamine + benzodioxol-5-yl + indazol-5-yl | Indazole substitution | Not provided | C₁₆H₁₈N₄O₂ | 298.34 |
Key Observations :
- The cyclohexyl group in the parent compound increases steric bulk compared to linear-chain analogues like Eutylone or the N-methylpropan-2-amine derivative .
- The β-keto group in Eutylone introduces hydrogen-bonding capacity, altering pharmacokinetics compared to the amine-terminated parent compound .
Pharmacological and Physicochemical Properties
Receptor Binding and Activity
- Eutylone: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) due to its β-keto-amphetamine backbone. The benzodioxole group enhances CNS penetration .
- rac-(2R)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine : A central nervous system stimulant, likely via trace amine-associated receptor (TAAR1) agonism, similar to other N-methylated amphetamines .
- Parent Compound (this compound): Limited direct data, but the cyclohexyl group may reduce blood-brain barrier permeability compared to linear analogues. Computational modeling suggests moderate affinity for σ receptors .
Metabolic Stability and Toxicity
- Cyclohexyl vs.
- Environmental Impact: Cyclohexanemethanamine derivatives exhibit moderate environmental persistence (e.g., interim exposure levels of 50 µg/m³ for PM10 particulates) compared to simpler amines like cyclohexanol derivatives .
Crystallographic and Conformational Analysis
- Ring Puckering : The cyclohexyl ring adopts a chair conformation, as predicted by Cremer-Pople puckering coordinates (amplitude = 0.45 Å, phase angle = 180°), minimizing steric strain .
- Benzodioxole Planarity : The benzodioxole ring remains planar (RMSD < 0.05 Å), with oxygen atoms at positions 1 and 3 contributing to resonance stabilization .
Biological Activity
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine is a chemical compound with the molecular formula C14H19NO2. It is structurally characterized by the presence of a benzodioxole ring attached to a cyclohexylmethanamine moiety. This compound has garnered attention in scientific research due to its potential biological activities, including its interactions with various molecular targets that may lead to therapeutic applications.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. These interactions can modulate various cellular processes, leading to significant biological responses. The precise molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and inflammatory pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
- Neuropharmacological Effects : Potential modulation of neurotransmitter systems, possibly affecting mood and cognition.
- Anti-inflammatory Properties : Preliminary evidence suggests it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : Studies have indicated relatively low cytotoxicity, making it a candidate for further drug development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table highlights key differences in structural and biological properties:
| Compound Name | Structure | Key Biological Activities |
|---|---|---|
| Eutylone | Similar benzodioxole structure | CNS effects, stimulant properties |
| Pentylone | Related structure | Stimulant effects, potential for abuse |
| This compound | Unique cyclohexylmethanamine group | Neuropharmacological effects, anti-inflammatory |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neuropharmacological Study :
- A study assessed the effects of the compound on animal models for anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential antidepressant effects.
-
Anti-inflammatory Research :
- In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cultures. This positions the compound as a potential therapeutic agent for inflammatory diseases.
-
Cytotoxicity Assessment :
- Cytotoxicity assays revealed that the compound has a high selectivity index, indicating low toxicity to normal cells while effectively targeting cancer cell lines.
Q & A
Q. What are the standard synthetic routes for [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine, and what factors influence yield optimization?
Answer: The synthesis typically involves two key steps:
Benzodioxole Ring Formation : Cyclization of catechol derivatives with formaldehyde or epoxides under acidic/basic conditions.
Cyclohexane-Methanamine Assembly : Coupling the benzodioxole intermediate with a cyclohexane precursor via nucleophilic substitution or reductive amination.
Q. Factors Affecting Yield :
- Reaction Temperature : Elevated temperatures (80–120°C) improve ring closure but may degrade sensitive intermediates.
- Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) favor benzodioxole formation, while Pd/C enhances reductive amination efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
For analogs like fluorinated derivatives, halogenation steps require inert atmospheres to prevent side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Answer:
Q. What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Hazard Mitigation :
- Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal to avoid exothermic reactions .
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., neuroprotective vs. antimicrobial effects)?
Answer:
- Experimental Replication :
- Assay Standardization : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection) and bacterial strains (e.g., E. coli K12 for antimicrobial tests).
- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency variations (e.g., 10–50 µM for neuroprotection vs. >100 µM for antimicrobial activity) .
- Mechanistic Studies :
- Receptor Binding Assays : Radioligand competition experiments (e.g., using ³H-labeled analogs) clarify target specificity.
- Cytokine Profiling : Quantify IL-6/TNF-α suppression to validate anti-inflammatory claims .
Q. What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
Q. How can synthesis routes be optimized to improve enantiomeric purity for chiral derivatives?
Answer:
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric reductive amination (e.g., >90% ee reported for similar amines) .
- Chromatographic Resolution :
- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
- Crystallization-Induced Diastereomer Resolution : Form salts with chiral acids (e.g., tartaric acid) .
Q. Table 1: Comparative Pharmacological Activities of Benzodioxole Derivatives
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-Solvent Systems : Use 5% DMSO/PBS mixtures (v/v) while ensuring solvent controls to exclude cytotoxicity.
- Prodrug Design : Introduce phosphate esters at the methanamine group, which hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance cellular uptake .
Q. How do structural modifications (e.g., fluorination) alter metabolic stability?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
